molecular formula C16H21NO5 B103479 Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- CAS No. 16562-71-3

Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl-

Cat. No. B103479
CAS RN: 16562-71-3
M. Wt: 307.34 g/mol
InChI Key: MHFGOMQNFJVNKY-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.

Mechanism Of Action

The mechanism of action of Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- involves the inhibition of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer progression. It has been shown to modulate the expression of genes involved in these pathways, leading to its therapeutic effects.

Biochemical And Physiological Effects

Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has been shown to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to reduce oxidative stress and inflammation in various cell types and animal models. Additionally, it has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl-. These include further studies to determine its optimal dosage and administration route, the development of novel therapeutic agents based on its structure, and the identification of new targets and pathways for its therapeutic effects. Additionally, there is a need for further studies to determine its potential toxicity and safety profile in humans.
Conclusion:
In conclusion, Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- is a promising compound for the development of novel therapeutic agents for various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it a valuable candidate for further research. However, further studies are needed to determine its optimal dosage and administration route, potential toxicity, and safety profile in humans.

Synthesis Methods

Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- can be synthesized through a multi-step process involving the condensation of 3,5-dimethoxy-4-hydroxycinnamic acid with morpholine and subsequent reduction of the resulting product. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents.

properties

CAS RN

16562-71-3

Product Name

Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl-

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one

InChI

InChI=1S/C16H21NO5/c1-11-10-17(6-7-22-11)15(18)5-4-12-8-13(20-2)16(19)14(9-12)21-3/h4-5,8-9,11,19H,6-7,10H2,1-3H3/b5-4+

InChI Key

MHFGOMQNFJVNKY-SNAWJCMRSA-N

Isomeric SMILES

CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC

SMILES

CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC

Canonical SMILES

CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

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